2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2/c18-10-5-6-12(14(20)7-10)16(24)23-11-8-21-17(22-9-11)25-15-4-2-1-3-13(15)19/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMLGQZJFADIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and metabolic stability.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, often proteins or enzymes. The fluorine atoms enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to the modulation of the target’s activity, resulting in the desired biological effect .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances hydrogen-bonding interactions and metabolic stability compared to chlorine’s bulkier, lipophilic profile . For instance, the 2,4-difluoro substitution in the target compound may improve solubility over chlorinated analogues like the 4-(2-chloro-5-fluoropyrimidin-4-ylamino) derivative .
- Phenoxy vs. Amino Linkers: The 2-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from amino-linked pyrimidines (e.g., compound 68a in ), which are critical for kinase selectivity .
Biological Activity
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a fluorinated benzamide compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, making it a subject of interest for drug development and biological studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, characterized by the following structural formula:
This structure consists of a benzamide core with two fluorine substituents on the aromatic ring and a pyrimidine moiety linked via a phenoxy group. The unique arrangement of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, often proteins or enzymes. The fluorine atoms enhance binding affinity through strong hydrogen bonds and van der Waals interactions, which can modulate the activity of these targets. This mechanism is crucial for its potential therapeutic effects.
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. The fluorinated structure may enhance efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses. The compound's ability to interfere with viral replication mechanisms is under investigation.
- Neuropharmacology : The compound may also have implications in neuropharmacology, where fluorinated compounds have shown improved blood-brain barrier penetration and neuroprotective effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with cancer progression. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation pathways.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal reported on the synthesis and biological evaluation of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in anticancer drug development.
- Case Study 2 : Another investigation focused on the compound's interaction with viral proteins. The findings revealed that it could disrupt the binding of viral proteins to host cells, thereby reducing infection rates in cultured cells.
Comparative Analysis with Similar Compounds
A comparative analysis can be made with other fluorinated benzamides to illustrate the unique properties of this compound:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2,4-Difluorobenzamide | Structure | Moderate anticancer activity | Lacks additional functional groups |
| 2,4,6-Trifluorobenzamide | Structure | Enhanced stability | Additional fluorine may alter reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
